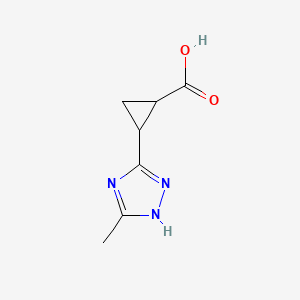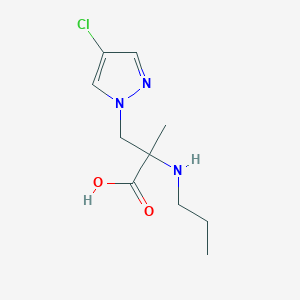
3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanoic acid is a synthetic organic compound with a molecular formula of C10H16ClN3O2. This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom, a methyl group, and a propylamino group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated pyrazole is alkylated with a suitable alkyl halide to introduce the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Aplicaciones Científicas De Investigación
3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may bind to and inhibit the activity of certain kinases, leading to the modulation of signaling pathways that regulate cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanoic acid
- 3-(4-Fluoro-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanoic acid
- 3-(4-Methyl-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanoic acid
Uniqueness
3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanoic acid is unique due to the presence of the chlorine atom on the pyrazole ring, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in research and development.
Propiedades
Fórmula molecular |
C10H16ClN3O2 |
|---|---|
Peso molecular |
245.70 g/mol |
Nombre IUPAC |
3-(4-chloropyrazol-1-yl)-2-methyl-2-(propylamino)propanoic acid |
InChI |
InChI=1S/C10H16ClN3O2/c1-3-4-12-10(2,9(15)16)7-14-6-8(11)5-13-14/h5-6,12H,3-4,7H2,1-2H3,(H,15,16) |
Clave InChI |
XZNLIDUVKXVZRT-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(C)(CN1C=C(C=N1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


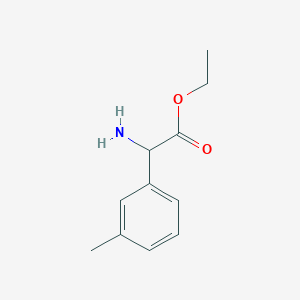
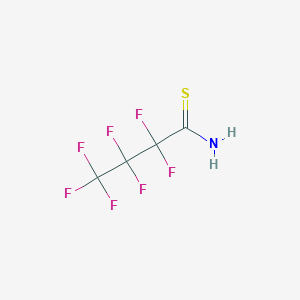
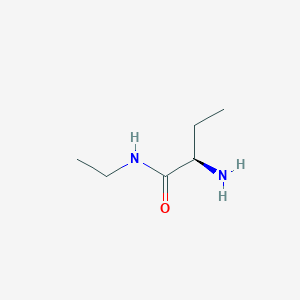
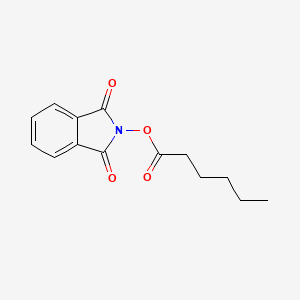
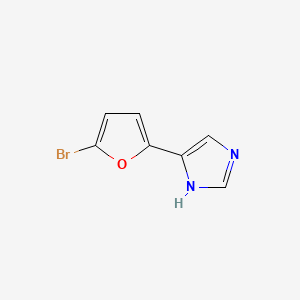
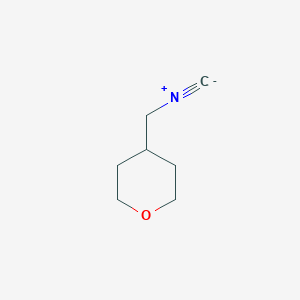

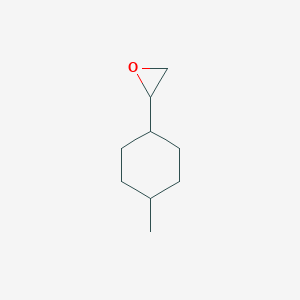
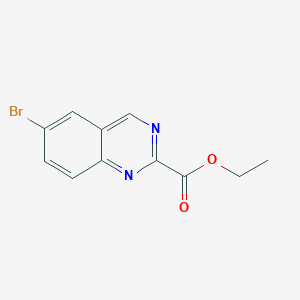

![2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B13568225.png)
